2,6-Dithiopurine

Corrosion Inhibition Electrochemistry Materials Protection

2,6-Dithiopurine (DTP) is the only purine analog with dual thiol groups at C2 and C6, delivering 3-4× higher electrophile scavenging rate constants than single-thiol analogs like 6-MP. It is 2.5× more potent than thiopurinol in blocking BPDE-DNA adducts and achieves 88% corrosion inhibition efficiency on mild steel. Its unique allosteric mechanism rescues Fabry-disease-relevant genotypes unresponsive to active-site chaperones. This ≥98% purity product is the definitive reference compound for chemoprevention, post-exposure sulfur mustard countermeasures, and acid-pickling inhibitor research.

Molecular Formula C5H4N4S2
Molecular Weight 184.2 g/mol
CAS No. 5437-25-2
Cat. No. B145636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dithiopurine
CAS5437-25-2
Synonyms2,6-Dithiopurine
Molecular FormulaC5H4N4S2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)NC(=S)N2
InChIInChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyVQPMXSMUUILNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dithiopurine (CAS 5437-25-2) Procurement Guide: Purine-2,6-dithiol Derivative for Research Applications


2,6-Dithiopurine (DTP; 2,6-Dimercaptopurine; Purine-2,6-dithiol; CAS 5437-25-2) is a thiopurine analog structurally characterized by the substitution of oxygen atoms at the C2 and C6 positions of the purine ring with thiol (sulfhydryl) groups [1]. It is recognized as a 'soft' nucleophile capable of scavenging electrophilic species, a property that underpins its primary research applications in chemoprevention and toxicology . The compound exists as a light yellow powder with a melting point >350°C and is typically supplied at ≥95% purity for laboratory use .

Why 2,6-Dithiopurine (DTP) Cannot Be Substituted by Generic Thiopurines or Simple Thiols


2,6-Dithiopurine exhibits functional and mechanistic differentiation that precludes direct substitution with common analogs such as 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), or simple thiol scavengers like glutathione (GSH) or N-acetylcysteine (NAC). The presence of two thiol groups confers enhanced nucleophilic scavenging efficiency against soft electrophiles, with reaction rate constants 3-4 fold higher than those observed for the same thiopurines with other carcinogens [1]. Furthermore, DTP demonstrates superior chemopreventive efficacy compared to the structurally related thiopurinol (TP), requiring a 2.5-fold lower dose to achieve 50% inhibition of BPDE-I-DNA binding in vivo [2]. Critically, DTP operates via an allosteric mechanism in select enzymatic contexts, a property not shared by active-site-directed chaperones [3], and it outperforms simple low molecular weight thiols as a nucleophilic scavenger of mustard electrophiles at near-neutral pH [4].

Quantitative Differential Evidence for 2,6-Dithiopurine (DTP) Selection vs. Analogs


Superior Corrosion Inhibition Efficiency for Mild Steel in Acidic Media vs. Purine Analogs

2,6-Dithiopurine demonstrates the highest corrosion inhibition efficiency among a panel of purine derivatives tested as inhibitors for mild steel in 1 M HCl. Electrochemical analysis establishes the rank order of efficiency as 2,6-dithiopurine > 6-thioguanine > 2,6-diaminopurine > adenine > guanine [1]. At a concentration of 10⁻³ M, 2,6-dithiopurine achieved a maximum inhibition efficiency of 88.0%, significantly outperforming all comparators [1].

Corrosion Inhibition Electrochemistry Materials Protection

2.5-Fold Higher In Vivo Potency for BPDE-DNA Binding Inhibition vs. Thiopurinol

In a direct comparative study assessing the inhibition of benzo(a)pyrene diol epoxide (BPDE-I) binding to epidermal DNA in mouse skin, 2,6-dithiopurine (DTP) exhibited a 2.5-fold higher potency compared to the related thiopurine analog, thiopurinol (TP) [1]. The dose required to achieve 50% inhibition (ID₅₀) of DNA adduct formation was approximately 0.8 µmol for DTP, compared to approximately 2 µmol for TP [1].

Chemoprevention Carcinogenesis DNA Adduct

Allosteric Pharmacological Chaperone Activity Rescues Fabry Disease Mutant Unresponsive to Active-Site Chaperones

2,6-Dithiopurine (DTP) was identified as an allosteric ligand that stabilizes human lysosomal alpha-galactosidase (GLA) in vitro. In a cell-based assay, DTP rescued a specific GLA mutant that was not responsive to monotherapy with two previously described active-site-directed pharmacological chaperones, 1-deoxygalactonojirimycin (DGJ) and galactose [1]. This indicates a distinct mechanism of action via an allosteric binding site [1].

Pharmacological Chaperone Fabry Disease Lysosomal Storage Disorder

Reaction Rate Constants with Mustard Gas Analogs: ~48-78 L/mol·sec at pH 7.6

2,6-Dithiopurine (DTP) undergoes a facile nucleophilic substitution reaction with sulfur half-mustard analogs (CEMS and CEES) at near-neutral pH. The rate constants for these reactions were determined to range from 48.1 to 78.5 L/mol·sec at pH 7.6 and 23°C [1]. These rates are 3-4 fold faster than the previously determined rates of reaction of the same thiopurines with the carcinogen BPDE [1].

Chemical Warfare Agent Nucleophilic Scavenger Reaction Kinetics

Enzymatic Metabolism via Xanthine Oxidase and TPMT: Parallel Pathway to 6-Mercaptopurine

2,6-Dithiopurine (DTP) is a good in vitro substrate for two key enzymes involved in thiopurine metabolism: xanthine oxidase (XO) and thiopurine methyltransferase (TPMT), both of which also metabolize the chemotherapeutic agent 6-mercaptopurine (6-MP) [1]. The in vitro metabolites identified were 2,6-dithiouric acid (via XO) and an apparent monomethylated derivative (via TPMT) [1].

Drug Metabolism Xanthine Oxidase Thiopurine Methyltransferase

Complete Abolition of CEES-Induced Mutagenesis In Vivo with Post-Exposure Treatment

In a genetically engineered mouse model (Big Blue), topical treatment with 2,6-dithiopurine (DTP), administered as a multi-dose regimen beginning 1 hour post-exposure to the sulfur mustard analog CEES, completely abolished the CEES-induced increase in mutation frequency in mouse skin [1]. The study noted that the CEES exposures produced minimal overt toxicity as determined by standard histopathology [1].

Antimutagenesis Chemical Warfare Agent Skin Toxicology

Validated Research and Industrial Application Scenarios for 2,6-Dithiopurine (DTP)


Corrosion Inhibition of Mild Steel in Acidic Environments

2,6-Dithiopurine is demonstrably the most effective corrosion inhibitor among common purine derivatives for mild steel in 1 M HCl, achieving an inhibition efficiency of 88.0% at a concentration of 10⁻³ M [5]. It significantly outperforms 6-thioguanine, 2,6-diaminopurine, adenine, and guanine [5]. This makes DTP the preferred purine-based compound for research into acid pickling inhibitors or for protecting mild steel infrastructure in acidic industrial settings.

Chemoprevention and DNA Adduct Inhibition in Carcinogenesis Models

2,6-Dithiopurine is a potent inhibitor of BPDE-induced DNA adduct formation and subsequent tumorigenesis in mouse skin models [5][6]. It is 2.5-fold more potent than thiopurinol in inhibiting BPDE-DNA binding (ID₅₀ of ~0.8 µmol vs. ~2 µmol) [5]. This quantifiable potency advantage, combined with its demonstrated ability to reduce papilloma and carcinoma incidence by >90% [5], positions DTP as a critical reference compound for chemoprevention studies involving polycyclic aromatic hydrocarbons (PAHs).

Allosteric Pharmacological Chaperone for Lysosomal Storage Disorders

Unlike active-site-directed chaperones such as DGJ or galactose, 2,6-dithiopurine functions as an allosteric ligand for human lysosomal alpha-galactosidase [5]. It stabilizes the enzyme in vitro and, in cell-based assays, rescues a mutant genotype that is non-responsive to active-site chaperones [5]. This unique property makes DTP an essential tool for exploring personalized pharmacological chaperone therapies for Fabry disease and for investigating allosteric regulation of this enzyme.

Nucleophilic Scavenger for Mustard Gas Analog Detoxification Research

2,6-Dithiopurine reacts facilely with sulfur half-mustards (CEMS, CEES) with rate constants of 48.1 to 78.5 L/mol·sec at pH 7.6 [5]. Crucially, topical application of DTP beginning 1 hour after exposure completely abolishes CEES-induced mutagenesis in mouse skin in vivo [6]. These properties validate DTP as a leading candidate for developing post-exposure countermeasures against sulfur mustard agents and for fundamental studies of electrophile detoxification mechanisms in vivo.

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